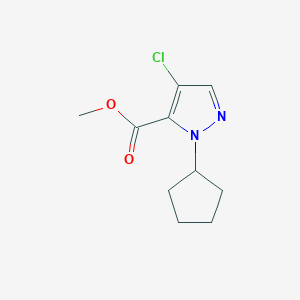

methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate

CAS No.: 1856080-73-3

Cat. No.: VC6915104

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1856080-73-3 |

|---|---|

| Molecular Formula | C10H13ClN2O2 |

| Molecular Weight | 228.68 |

| IUPAC Name | methyl 4-chloro-2-cyclopentylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H13ClN2O2/c1-15-10(14)9-8(11)6-12-13(9)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |

| Standard InChI Key | QKRUCVVSDUYNKL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=NN1C2CCCC2)Cl |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate (CHClNO) comprises a pyrazole core with distinct substituents influencing its electronic and steric profiles. Key structural features include:

-

Chlorine atom at position 4, enhancing electrophilic reactivity.

-

Cyclopentyl group at position 1, contributing to lipophilicity and steric bulk.

-

Methyl ester at position 5, enabling further functionalization via hydrolysis or transesterification.

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 228.68 g/mol |

| CAS Number | Not explicitly reported¹ |

| SMILES | COC(=O)C1=C(Cl)N(N=C1)C2CCCC2 |

The compound’s predicted collision cross section (CCS) for adducts like [M+H] can be extrapolated from analogous ethyl esters, which exhibit CCS values of ~143.9–153.2 Ų . The methyl substitution likely reduces steric hindrance slightly compared to ethyl analogs.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of methyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate involves two primary steps, as inferred from related pyrazole carboxylate esters :

-

Cyclopentylation and Methylation:

-

Chlorination:

Reaction Conditions and Yields

Optimized parameters from analogous syntheses include:

-

Solvents: Diethylene glycol dimethyl ether enhances reaction efficiency .

-

Catalysts: Potassium carbonate facilitates deprotonation and nucleophilic substitution .

Table 2: Representative Synthetic Conditions

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Methylation | DMC, KCO | 120°C, 10 h | ~85–90³ |

| Chlorination | HCl, HO, DCM | 60°C, 6 h | ~75–80³ |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DCM, THF) due to the ester and cyclopentyl groups. Limited water solubility (<1 mg/mL at 25°C).

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at ~1720 cm (C=O stretch of ester).

-

NMR (predicted):

-

H NMR: δ 1.5–2.0 (m, cyclopentyl), δ 3.8 (s, OCH), δ 6.2 (s, pyrazole-H).

-

C NMR: δ 165 (C=O), δ 140 (C-Cl), δ 55 (OCH).

-

Applications in Pharmaceutical and Agrochemical Research

Pyrazole derivatives are pivotal in drug discovery due to their bioisosteric properties and metabolic stability. Specific applications of this compound include:

Kinase Inhibition

The chlorine and cyclopentyl groups enhance binding to ATP pockets in kinases, making it a candidate for oncology targets .

Prodrug Development

The methyl ester serves as a prodrug moiety, improving membrane permeability before enzymatic hydrolysis to the active carboxylic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume